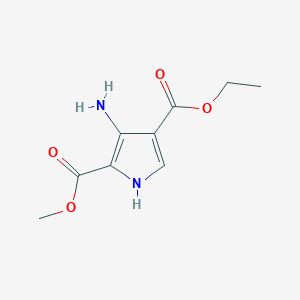
4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound is characterized by its pyrrole ring, which is substituted with ethyl, methyl, and amino groups, as well as two carboxylate groups. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate typically involves the following steps :
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions, where appropriate alkyl halides react with the pyrrole ring.
Amination: The amino group is introduced through an amination reaction, where an appropriate amine reacts with the pyrrole ring.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, where carbon dioxide reacts with the pyrrole ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves bulk synthesis using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Esterification: Common reagents include alcohols and acid catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, substituted pyrroles, and esters .
科学的研究の応用
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule .
類似化合物との比較
Similar Compounds
4-Methyl 1H-pyrrole-2-carboxylate: Similar structure but lacks the ethyl and amino groups.
3-Ethyl 4-methyl 1H-pyrrole-2,5-dione: Similar structure but contains a dione group instead of carboxylate groups.
4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzene sulfonamide: Contains a similar pyrrole ring but with additional functional groups.
Uniqueness
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylate groups allows for diverse chemical modifications and interactions with biological targets .
生物活性
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting recent research findings, case studies, and data on its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O4, with a molecular weight of 226.23 g/mol. The compound features a pyrrole ring substituted with ethyl and methyl groups, as well as amino and dicarboxylate functionalities that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| CAS Number | 2103400-88-8 |
Antiviral Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains. In particular, research highlighted the antiviral activity against Tobacco Mosaic Virus (TMV), demonstrating a curative efficacy of over 50% at concentrations around 500 μg/mL .
Antibacterial Activity
Pyrrole derivatives have also been investigated for their antibacterial potential. A study focusing on pyrrolyl benzamide derivatives demonstrated strong activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for this compound is limited, its structural similarities suggest potential effectiveness against bacterial pathogens.
Anti-inflammatory Properties
The anti-inflammatory properties of pyrrole derivatives are well documented. Compounds containing the pyrrole structure have been linked to the inhibition of pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . The specific effects of this compound in this context require further investigation.
Case Studies
Several case studies have been conducted to evaluate the biological activities of pyrrole derivatives:
- Antiviral Efficacy Against TMV :
- Antibacterial Evaluation :
特性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
4-O-ethyl 2-O-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(12)5-4-11-7(6(5)10)9(13)14-2/h4,11H,3,10H2,1-2H3 |
InChIキー |
ONWMDVFAADBJTG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=C1N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















